molecular formula C9H5Cl2NO2 B8716559 4,6-dichloro-1H-indole-3-carboxylic acid

4,6-dichloro-1H-indole-3-carboxylic acid

Cat. No.: B8716559
M. Wt: 230.04 g/mol
InChI Key: MAKXOERADUJRCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dichloro-1H-indole-3-carboxylic acid is a halogenated indole derivative featuring chlorine atoms at positions 4 and 6 of the indole ring and a carboxylic acid group at position 3. This compound is of significant interest in medicinal chemistry due to its structural motif, which is frequently employed in the design of bioactive molecules. The electron-withdrawing chlorine substituents enhance the acidity of the carboxylic acid group, influencing its reactivity and binding interactions with biological targets .

Properties

Molecular Formula

C9H5Cl2NO2

Molecular Weight

230.04 g/mol

IUPAC Name

4,6-dichloro-1H-indole-3-carboxylic acid

InChI

InChI=1S/C9H5Cl2NO2/c10-4-1-6(11)8-5(9(13)14)3-12-7(8)2-4/h1-3,12H,(H,13,14)

InChI Key

MAKXOERADUJRCA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC=C2C(=O)O)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Carboxylic Acid Substitution

4,6-Dichloro-1H-indole-2-carboxylic Acid (CAS 101861-63-6)
  • Structure : Carboxylic acid at position 2 instead of 3.
  • Properties: The positional isomerism alters hydrogen-bonding capacity and steric interactions.
  • Applications : Used in receptor-binding studies and as a synthetic intermediate.
4-Chloro-1H-indole-2-carboxylic Acid (CAS 24621-73-6)
  • Structure : Single chlorine at position 4 and carboxylic acid at position 2.
  • However, the lack of a 6-chloro substituent may decrease electron-withdrawing effects, impacting acidity .

Substituent Variations: Halogen and Functional Group Modifications

7-Chloro-3-methyl-1H-indole-2-carboxylic Acid (CAS 16381-48-9)
  • Structure : Chlorine at position 7, methyl group at position 3, and carboxylic acid at position 2.
  • Properties : The methyl group increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. The 7-chloro substitution shifts electronic effects compared to 4,6-dichloro analogs .
  • Applications : Primarily used in research and development (R&D) settings, as indicated by its safety data sheet (SDS) .
PSB-12150 ([³H]2-Carboxy-4,6-dichloro-1H-indole-3-propionic Acid)
  • Structure : Propionic acid chain at position 3 instead of a direct carboxylic acid.
  • Properties : The extended carbon chain increases molecular weight (MW ≈ 303.1 g/mol) and may enhance binding affinity for P2Y receptors, as demonstrated in radioligand studies .
  • Applications : Widely used as a radioligand for probing purinergic receptors .

Functionalized Derivatives: Ethoxycarbonyl and Thiazole Modifications

4-(Ethoxycarbonyl)-1H-indole-6-carboxylic Acid (CAS 1638772-15-2)
  • Structure : Ethoxycarbonyl group at position 4 and carboxylic acid at position 6.
3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic Acid
  • Structure : Thiazole ring conjugated via a methylene bridge to position 3.
  • Properties : The thiazole moiety introduces heterocyclic diversity, often enhancing biological activity in antimicrobial or anticancer agents. Synthesis involves refluxing with acetic acid, a method common to indole derivatives .

Comparative Data Table

Compound Name CAS Substituents Carboxylic Acid Position Molecular Weight (g/mol) Key Applications
4,6-Dichloro-1H-indole-3-carboxylic acid - 4,6-Cl 3 ~230.0 (calculated) Pharmaceutical research
4,6-Dichloro-1H-indole-2-carboxylic acid 101861-63-6 4,6-Cl 2 ~230.0 CLI/MDL29951 (drug candidate)
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 16381-48-9 7-Cl, 3-CH₃ 2 ~213.6 R&D applications
PSB-12150 - 4,6-Cl, propionic acid 3 (propionic chain) ~303.1 Radioligand for P2Y receptors
4-Chloro-1H-indole-2-carboxylic acid 24621-73-6 4-Cl 2 ~195.6 Synthetic intermediate

Research Findings and Implications

  • Electronic Effects: Dichloro substitution at positions 4 and 6 significantly enhances the acidity of the carboxylic acid group, making this compound more reactive in nucleophilic reactions compared to mono-chloro analogs .
  • Biological Activity : Position 3 carboxylic acid derivatives (e.g., PSB-12150) exhibit higher specificity for P2Y receptors due to optimal spatial arrangement, whereas 2-carboxy isomers may prioritize different targets .
  • Synthetic Utility : Ethoxycarbonyl and thiazole-modified derivatives highlight the versatility of indole scaffolds in generating structurally diverse libraries for drug discovery .

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